molecular formula C19H19N5O6 B10865804 4-Methoxy-N'~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide

4-Methoxy-N'~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide

Cat. No.: B10865804
M. Wt: 413.4 g/mol
InChI Key: BNKFLDOEBMZCMV-HGEIODPWSA-N
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Description

4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide is a chemical compound with the molecular formula C35H32N4O10. It is also known by its CAS number: 374685-31-1 . This compound belongs to the class of hydrazones and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthetic route for 4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide involves the condensation of 4-methoxybenzohydrazide with 2-nitrobenzaldehyde. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product .

Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol) with the addition of a mild acid catalyst (e.g., acetic acid). The reaction mixture is stirred for several hours until completion.

Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers and early discovery scientists have access to this compound as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide can undergo various chemical reactions:

    Oxidation: It may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions can modify the nitro group or other functional groups.

    Substitution: Substitution reactions at the aromatic rings are possible.

Common reagents include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and acid/base catalysts.

Major products formed from these reactions include derivatives with altered functional groups or substitution patterns.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Investigated for its reactivity and potential applications in organic synthesis.
Biology and Medicine:
  • Limited research exists, but its hydrazone moiety suggests potential bioactivity.
  • Further studies are needed to explore its pharmacological properties.
Industry:
  • Not widely used in industry due to its rarity and limited availability.

Mechanism of Action

The exact mechanism by which 4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide exerts its effects remains largely unexplored. its structural features suggest potential interactions with biological targets or pathways.

Comparison with Similar Compounds

4-Methoxy-N’~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide is unique due to its specific combination of functional groups. Similar compounds may include other hydrazones or nitro-substituted benzohydrazides, but each will have distinct properties and applications.

Properties

Molecular Formula

C19H19N5O6

Molecular Weight

413.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-[(3E)-3-[(4-methoxybenzoyl)hydrazinylidene]-2-nitropropylidene]amino]benzamide

InChI

InChI=1S/C19H19N5O6/c1-29-16-7-3-13(4-8-16)18(25)22-20-11-15(24(27)28)12-21-23-19(26)14-5-9-17(30-2)10-6-14/h3-12,15H,1-2H3,(H,22,25)(H,23,26)/b20-11+,21-12+

InChI Key

BNKFLDOEBMZCMV-HGEIODPWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C([N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC(C=NNC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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